molecular formula C7H4BrClO2 B218277 N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine CAS No. 101023-74-9

N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine

Cat. No. B218277
CAS RN: 101023-74-9
M. Wt: 419.8 g/mol
InChI Key: YLMMFDJRFDAPIX-GEUXGTEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine, also known as N-acylhomoserine lactone (AHL), is a type of quorum sensing molecule that plays an important role in bacterial communication. It is produced by a variety of Gram-negative bacteria and is involved in regulating gene expression, virulence, and biofilm formation. AHLs have been extensively studied in recent years due to their potential applications in various fields, including medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine involves binding to specific receptors on bacterial cells. This binding triggers a signaling pathway that leads to changes in gene expression and cellular behavior. AHLs are involved in regulating a wide range of bacterial processes, including virulence, biofilm formation, and motility.
Biochemical and Physiological Effects:
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate gene expression, alter cellular behavior, and affect bacterial growth and survival. AHLs have also been shown to have an impact on the immune system, potentially modulating host immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine in lab experiments is its specificity for bacterial cells. AHLs can be used to target specific bacterial species or strains, making them a useful tool for studying bacterial communication and behavior. However, one of the limitations of using AHLs in lab experiments is their potential instability and variability, which can affect the reproducibility of results.

Future Directions

There are many potential future directions for research on N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine. One area of interest is the development of new antimicrobial agents based on AHLs. Another potential direction is the use of AHLs in biotechnology applications, such as gene expression regulation and biosensors. Additionally, further research is needed to fully understand the role of AHLs in bacterial communication and behavior, as well as their potential impact on host immune responses.

Synthesis Methods

The synthesis of N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to create the molecule. Microbial fermentation, on the other hand, involves the use of bacteria to produce the molecule.

Scientific Research Applications

N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine has been extensively studied for its potential applications in various fields. In medicine, AHLs have been shown to have antimicrobial properties and can be used as a potential treatment for bacterial infections. In agriculture, AHLs can be used as a natural pesticide to control plant diseases. In biotechnology, AHLs can be used as a tool for gene expression regulation.

properties

CAS RN

101023-74-9

Product Name

N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine

Molecular Formula

C7H4BrClO2

Molecular Weight

419.8 g/mol

IUPAC Name

(E)-2-ethyl-N-henicosylhex-2-en-1-imine

InChI

InChI=1S/C29H57N/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30-28-29(6-3)26-8-5-2/h26,28H,4-25,27H2,1-3H3/b29-26+,30-28?

InChI Key

YLMMFDJRFDAPIX-GEUXGTEGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCN=C/C(=C/CCC)/CC

SMILES

CCCCCCCCCCCCCCCCCCCCCN=CC(=CCCC)CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCN=CC(=CCCC)CC

synonyms

N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine

Origin of Product

United States

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